Product packaging for 3,4,5-Trimethoxybenzoyl azide(Cat. No.:)

3,4,5-Trimethoxybenzoyl azide

Cat. No.: B8479131
M. Wt: 237.21 g/mol
InChI Key: UCSXFWHFOCRDHK-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzoyl azide is a specialized organic compound that serves as a versatile chemical intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a precursor for the synthesis of a wide range of biologically active molecules, particularly those incorporating the 3,4,5-trimethoxyphenyl (TMP) pharmacophore. The TMP moiety is a recognized structural feature in several classes of investigational anticancer agents . For instance, research has demonstrated that TMP-bearing compounds can function as potent tubulin polymerization inhibitors, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, this pharmacophore is found in multi-target agents designed to simultaneously modulate pathways such as tubulin polymerization and oncogenic kinase activity . As a synthetic building block, this compound can be used to generate other key intermediates, such as 3,4,5-trimethoxybenzohydrazide , or be utilized in reactions to create novel compounds for biological screening. It is strictly for research purposes in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O4 B8479131 3,4,5-Trimethoxybenzoyl azide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

3,4,5-trimethoxybenzoyl azide

InChI

InChI=1S/C10H11N3O4/c1-15-7-4-6(10(14)12-13-11)5-8(16-2)9(7)17-3/h4-5H,1-3H3

InChI Key

UCSXFWHFOCRDHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies and Advanced Preparative Strategies for 3,4,5 Trimethoxybenzoyl Azide

Classical Synthetic Approaches

The traditional methods for synthesizing 3,4,5-Trimethoxybenzoyl azide (B81097) are well-established and typically involve a two-step process: the formation of a 3,4,5-Trimethoxybenzoyl halide followed by its reaction with an azide salt.

Synthesis from 3,4,5-Trimethoxybenzoyl Chloride and Azide Salts

The most common and direct method for the preparation of 3,4,5-Trimethoxybenzoyl azide involves the reaction of 3,4,5-Trimethoxybenzoyl chloride with an azide salt, typically sodium azide. nih.govgoogle.com This nucleophilic acyl substitution reaction is generally carried out in a suitable solvent. One specific example involves the conversion of a 4'-bromo derivative to a 4'-azido derivative using sodium azide in the presence of proline and copper iodide. nih.gov Another approach first treats the carboxylic acid with oxalyl chloride, followed by sodium azide to form the acyl azide, which is then captured with methanol (B129727) to produce the corresponding carbamate. raco.cat

Precursor Synthesis: Halogenation of 3,4,5-Trimethoxybenzoic Acid to 3,4,5-Trimethoxybenzoyl Halides

The crucial precursor, 3,4,5-Trimethoxybenzoyl chloride, is synthesized from 3,4,5-Trimethoxybenzoic acid through various halogenating agents. google.com The choice of reagent can influence the reaction conditions, yield, and purity of the final product.

The reaction of 3,4,5-Trimethoxybenzoic acid with thionyl chloride (SOCl₂) is a classical and widely used method for preparing 3,4,5-Trimethoxybenzoyl chloride. ontosight.ai The process is often conducted in a solvent such as toluene (B28343) or benzene (B151609). In some procedures, a catalyst like anhydrous aluminum chloride (AlCl₃) or N,N-dimethylformamide (DMF) is added to facilitate the reaction. The reaction is typically heated to ensure completion. For instance, a mixture of 3,4,5-trimethoxybenzoic acid, thionyl chloride, and a catalytic amount of DMF in toluene is stirred at 80°C for one hour.

Phosphorus trichloride (B1173362) (PCl₃) is another effective reagent for the chlorination of 3,4,5-Trimethoxybenzoic acid. researchgate.netevitachem.com Optimal conditions for this reaction have been identified as a molar ratio of phosphorus trichloride to 3,4,5-trimethoxybenzoic acid of 0.65:1, using toluene as a solvent, at a reaction temperature of 80°C for 3 hours. researchgate.netcaf.ac.cn This method provides a viable alternative to thionyl chloride.

A more modern and often safer alternative to traditional chlorinating agents is the use of bis(trichloromethyl) carbonate, also known as triphosgene (B27547). google.comresearchgate.net This method involves reacting 3,4,5-Trimethoxybenzoic acid with triphosgene in an organic solvent in the presence of an organic amine catalyst. google.com This approach offers milder reaction conditions and is considered more environmentally friendly. google.com The reaction can be carried out at temperatures ranging from 20-70°C. google.com Suitable organic amine catalysts include N,N,N',N'-tetrakis(3-cyanopropyl)ethylenediamine or tri(2-cyanoethyl)amine. google.com This method is reported to have a high reaction yield and produce a good quality product. google.com

Optimized Reaction Conditions and Yield Enhancements in this compound Formation

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Factors such as the choice of solvent, catalyst, temperature, and reaction time play a significant role. For instance, in the synthesis of related triazole compounds, microwave irradiation has been shown to greatly improve reaction rates. researchgate.net The use of continuous flow reactors and automated synthesis can also enhance efficiency and yield.

In the synthesis of the precursor, 3,4,5-Trimethoxybenzoyl chloride, using bis(trichloromethyl) carbonate, the selection of the appropriate organic amine catalyst and reaction solvent is critical to avoid the formation of by-products and to ensure a high yield. google.com For example, a patent describes the optimal molar ratio of 3,4,5-trimethoxybenzoic acid, bis(trichloromethyl) carbonate, and an organic amine catalyst to be 1:0.33-1.0:0.05-0.3. google.com The reaction time is typically between 4 to 10 hours. google.com

The table below summarizes the various synthetic methods for the precursor, 3,4,5-Trimethoxybenzoyl Chloride.

MethodChlorinating AgentCatalyst/ConditionsTemperatureReaction TimeYield (%)Purity (%)
Thionyl Chloride Thionyl chloride (SOCl₂)Anhydrous AlCl₃, xylene solvent80–85°C~5 hHigh (not specified)High
Phosphorus Trichloride Phosphorus trichloride (PCl₃)Toluene solvent80°C3 hNot specifiedNot specified
Bis(trichloromethyl) carbonate Bis(trichloromethyl) carbonateOrganic amine catalyst, 2-methyltetrahydrofuran (B130290) solvent40°C10 h7198.6

Modern Synthetic Innovations and Scalability Considerations in Acyl Azide Synthesis

The synthesis of acyl azides, including this compound, has been significantly advanced by modern chemical technologies aimed at improving safety, efficiency, and scalability. Traditional batch methods for preparing these energetic intermediates are often fraught with hazards due to the potential for vigorous decomposition. akjournals.com Innovations, particularly in the realm of continuous flow chemistry, have emerged as powerful strategies to mitigate these risks and enable large-scale production.

Continuous flow chemistry offers intrinsic safety advantages by minimizing reaction volumes, ensuring precise temperature control, and allowing for the immediate use of hazardous intermediates. akjournals.com This technology has been successfully applied to the synthesis of various acyl azides, demonstrating its potential for producing multi-hundred-gram quantities safely. researchgate.netakjournals.com For instance, the synthesis of benzoyl azide in a flow apparatus has achieved an output of over 30 g/h with high purity, a feat that would be perilous using conventional batch methods. akjournals.comresearchgate.net The process typically involves reacting an acyl chloride or a related precursor with an azide source in a microstructured reactor, followed by in-line extraction and, if required, immediate conversion to a more stable product via reactions like the Curtius rearrangement. researchgate.netnih.gov

These continuous processes are not only safer but also represent a form of process intensification. akjournals.comresearchgate.net They allow for seamless scaling from laboratory development to kilogram-scale production by extending the operation time or by "numbering-up" – using multiple reactors in parallel. rsc.org This approach avoids the significant safety and engineering challenges associated with scaling up traditional batch reactors for highly reactive compounds. nih.govresearchgate.net

Beyond flow chemistry, innovations in reagents and catalytic systems have also contributed to more efficient and safer acyl azide syntheses. Methods have been developed that avoid the use of harsh or unstable reagents. For example, various carboxylic acids can be converted to acyl azides using a combination of trichloroacetonitrile, triphenylphosphine, and sodium azide at room temperature. organic-chemistry.org Another approach involves the use of cyanuric chloride as a mild and efficient catalyst for the reaction between carboxylic acids and sodium azide. researchgate.net The use of N-acyl benzotriazoles as precursors also provides a general and mild route to acyl azides, avoiding the need for acid activators typically used with acid chlorides or hydrazides. acs.orgorganic-chemistry.org These methods offer broader functional group tolerance and can be crucial when dealing with complex molecules. organic-chemistry.org

For scalability, the key considerations are managing the thermal hazards of the acyl azide and ensuring process robustness. Reaction calorimetry is a critical tool for assessing the thermodynamic and kinetic parameters of the reaction, allowing for the design of safe, dose-rate-controlled processes. acs.org By carefully controlling addition rates and reaction temperatures, the accumulation of the unstable acyl azide intermediate can be prevented. researchgate.netacs.org The integration of these modern synthetic techniques provides a robust framework for the safe, efficient, and scalable production of this compound and other valuable acyl azide intermediates.

Data Tables

Table 1: Comparison of Acyl Azide Synthesis Methodologies

MethodPrecursorReagentsKey AdvantagesTypical YieldReference
Flow Chemistry Acyl HydrazideSodium Nitrite, AcidEnhanced safety, high throughput, scalability, process intensification. akjournals.comresearchgate.net80% (Benzoyl azide) akjournals.com
Flow Chemistry Carboxylic AcidDiphenylphosphoryl azide (DPPA)Overcomes issues of explosive intermediates and impurities in scale-up. nih.gov80% (on 8 kg scale) nih.gov
Batch Synthesis Carboxylic AcidTrichloroacetonitrile, Triphenylphosphine, Sodium AzideMild conditions, avoids rearrangement. organic-chemistry.orgExcellent organic-chemistry.org
Batch Synthesis N-Acyl BenzotriazoleSodium AzideAvoids acid activators, good functional group tolerance, retains chirality. organic-chemistry.org72-83% organic-chemistry.org
Batch Synthesis Carboxylic AcidCyanuric Chloride, Sodium AzideMild, efficient, avoids Curtius rearrangement. researchgate.netNot specified researchgate.net

Table 2: Scalability of Benzoyl Azide Synthesis using Flow Chemistry

ParameterValueReference
System Microstructured Flow Reactor with Automated Extraction akjournals.comresearchgate.net
Precursor Hydrazide (0.45 M in 0.5 M aq. HCl) akjournals.com
Reagents Sodium Nitrite (1.3 M in water), tert-Butyl methyl ether (TBME) akjournals.com
Residence Time ~1.5 minutes (including extraction) akjournals.com
Output Capacity ~30 g/h (non-optimized) akjournals.com
Purity (HPLC) 96.0% akjournals.com
Yield 80% akjournals.com

Mechanistic Investigations of Reactions Involving 3,4,5 Trimethoxybenzoyl Azide

Rearrangement Reactions

The Curtius Rearrangement: Pathways to Isocyanates and Subsequent Derivatives

The Curtius rearrangement is a cornerstone of organic synthesis, providing a reliable method for the conversion of carboxylic acids, via their corresponding acyl azides, into isocyanates. nih.govwikipedia.org This reaction, discovered by Theodor Curtius in 1885, involves the thermal decomposition of an acyl azide (B81097), such as 3,4,5-trimethoxybenzoyl azide, leading to the loss of nitrogen gas and the formation of an isocyanate intermediate. wikipedia.org This isocyanate is a valuable synthetic precursor that can be readily transformed into a variety of important functional groups, including amines, carbamates, and ureas, by reacting with nucleophiles like water, alcohols, and amines, respectively. nih.govwikipedia.org

The versatility of the Curtius rearrangement is highlighted by its application in the synthesis of medicinally relevant compounds. nih.gov For instance, the isocyanate generated from a Curtius rearrangement can be trapped with a carboxylic acid to form an amide, a key step in the synthesis of the antiviral drug oseltamivir. wikipedia.org

Reactant Reaction Intermediate Product(s)
This compoundCurtius Rearrangement3,4,5-Trimethoxyphenyl isocyanateAmines, Carbamates, Ureas

Mechanistic Pathways of Azide Denitrogenation

The mechanism of the Curtius rearrangement has been a subject of considerable study. Initially, it was proposed to be a two-step process involving the formation of a highly reactive acyl nitrene intermediate after the expulsion of nitrogen gas. nih.govwikipedia.org This nitrene would then undergo rearrangement to form the isocyanate. nih.gov However, extensive research and the absence of byproducts that would be expected from a free nitrene species have led to the current understanding that the thermal decomposition is a concerted process. wikipedia.org In this concerted mechanism, the migration of the R-group (in this case, the 3,4,5-trimethoxyphenyl group) occurs simultaneously with the loss of nitrogen gas, proceeding through a single transition state. wikipedia.orgmasterorganicchemistry.com This concerted pathway ensures the complete retention of the stereochemistry of the migrating group. nih.gov

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including acyl azides like this compound. byjus.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequently, the leaving group, in this case, the azide ion (N₃⁻), is expelled, and the carbonyl double bond is reformed, resulting in a new carbonyl compound. libretexts.orgmasterorganicchemistry.com

The reactivity of the acyl compound is largely dependent on the ability of the leaving group to stabilize a negative charge. libretexts.org The azide ion is a reasonably good leaving group, making this compound susceptible to attack by a range of nucleophiles. These reactions can be catalyzed by either acid or base. byjus.com Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. byjus.com In basic media, the nucleophile is often deprotonated, enhancing its nucleophilicity. byjus.com

For example, the reaction of an acyl azide with an amine would proceed via nucleophilic acyl substitution to yield an amide and hydrazoic acid.

Substrate Nucleophile Key Intermediate Product
This compoundAmine (R-NH₂)Tetrahedral alkoxideN-substituted-3,4,5-trimethoxybenzamide
This compoundAlcohol (R-OH)Tetrahedral alkoxideAlkyl 3,4,5-trimethoxybenzoate
This compoundWater (H₂O)Tetrahedral alkoxide3,4,5-Trimethoxybenzoic acid

Cycloaddition Reactions

Thermal Huisgen 1,3-Dipolar Cycloaddition: Regioselectivity Considerations (1,4- vs. 1,5-Adducts)

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org In the context of this compound, this reaction typically involves its interaction with an alkyne (a dipolarophile) to form a 1,2,3-triazole ring. wikipedia.org The thermal version of this reaction, conducted by heating the azide and alkyne together, often leads to a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazoles. wikipedia.orgyoutube.com

The regioselectivity of the thermal Huisgen cycloaddition is governed by a combination of steric and electronic factors of both the azide and the alkyne. wikipedia.org While the reaction is concerted, the transition state may have some degree of asynchronous bond formation, leading to a preference for one regioisomer over the other. Generally, for terminal alkynes, a mixture of the 1,4- and 1,5-adducts is obtained, often with the 1,4-isomer being the major product. youtube.com

Metal-Catalyzed Azide-Alkyne Cycloaddition (AAC)

To overcome the issue of regioselectivity in thermal cycloadditions, metal-catalyzed versions of the azide-alkyne cycloaddition (AAC) have been developed. The most prominent among these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction. wikipedia.orgnih.gov This reaction is highly efficient and, in contrast to the thermal process, exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer when a terminal alkyne is used. wikipedia.org The mechanism of CuAAC is believed to proceed in a stepwise manner involving copper acetylide intermediates. nih.gov

In addition to copper, other metals have been employed as catalysts. For instance, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary method that selectively produces the 1,5-disubstituted 1,2,3-triazole. wikipedia.org Silver-catalyzed reactions have also been reported to be effective. nih.gov The choice of metal catalyst, therefore, allows for precise control over the regiochemical outcome of the cycloaddition, a feature of immense value in targeted synthesis.

Reaction Type Catalyst Alkyne Type Major Product Regioisomer
Thermal Huisgen CycloadditionNoneTerminal or InternalMixture of 1,4- and 1,5-adducts
Copper-Catalyzed AAC (CuAAC)Copper(I)Terminal1,4-adduct
Ruthenium-Catalyzed AAC (RuAAC)RutheniumTerminal and Internal1,5-adduct
Silver-Catalyzed AAC (AgAAC)Silver(I)Terminal1,4-adduct
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its efficiency, reliability, and high regioselectivity. organic-chemistry.orgthieme-connect.denih.gov This reaction provides a straightforward method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. thieme-connect.de

The CuAAC reaction, when employing a terminal alkyne and an azide such as this compound, exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. thieme-connect.denih.govnih.gov This high degree of regioselectivity is a defining characteristic of the copper-catalyzed process, distinguishing it from the thermal Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.govbeilstein-journals.org The reaction is robust, tolerating a wide array of functional groups and proceeding under mild conditions, often in aqueous or mixed solvent systems. organic-chemistry.orgthieme-connect.de The use of a copper(II) salt, such as copper(II) sulfate, in conjunction with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ is a common and effective practice. wikipedia.org

The reaction's scope is broad, with various substituted azides and terminal alkynes participating efficiently. nih.gov For instance, the reaction of benzyl (B1604629) azide with phenylacetylene, a model system for CuAAC, proceeds to high yield in the presence of a suitable copper catalyst and ligand.

Table 1: Examples of CuAAC Reactions

Azide Alkyne Catalyst System Product Reference
Benzyl azide Phenylacetylene CuSO₄, Sodium Ascorbate 1-Benzyl-4-phenyl-1H-1,2,3-triazole
Ethyl 2-azidoacetate Terminal acetylenes derived from natural products Cu(I) 1,4-Disubstituted 1,2,3-triazoles nih.gov
(S)-3-azidopropane-1,2-diol 17-Ethynylestradiol CuSO₄·5H₂O, Sodium Ascorbate Corresponding 1,4-disubstituted 1,2,3-triazole thieme-connect.de

The mechanism of the CuAAC reaction is distinct from a concerted 1,3-dipolar cycloaddition. wikipedia.org The currently accepted catalytic cycle involves several key steps and intermediates. nih.gov

Initially, the copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide complex. thieme-connect.de This step is crucial and significantly lowers the pKa of the terminal alkyne proton. thieme-connect.de The formation of this copper acetylide is considered a key difference from the ruthenium-catalyzed pathway. nih.gov

Following the formation of the copper acetylide, the azide coordinates to the copper center. Mechanistic analyses suggest that the formation of a ternary complex involving the copper catalyst, the acetylide, and the azide is a critical phase of the reaction. nih.gov The rate of the reaction is often dictated by the formation of this azide/copper(I) acetylide complex. nih.gov

The key carbon-nitrogen bond-forming step occurs between the terminal nitrogen of the azide and the internal carbon of the acetylide. frontiersin.org This is followed by cyclization to form a six-membered copper-containing intermediate, often referred to as a copper triazolide. nih.govfrontiersin.org The final step is protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue. frontiersin.org DFT calculations have been instrumental in elucidating the energetic landscape of this cycle, supporting the proposed intermediates and transition states. organic-chemistry.orgnih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) has emerged as a powerful tool for the synthesis of the alternative regioisomer of the 1,2,3-triazole ring. acs.orgchalmers.se

The reaction is typically catalyzed by ruthenium(II) complexes, with pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) based catalysts, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD), being particularly effective. organic-chemistry.orgresearchgate.netnih.gov These catalysts have demonstrated high efficiency and regioselectivity for the reaction of primary and secondary azides with a wide variety of terminal alkynes. organic-chemistry.orgnih.gov

Table 2: Comparison of CuAAC and RuAAC Regioselectivity

Catalysis Reactants Predominant Product Reference
Copper(I) Terminal Alkyne + Azide 1,4-Disubstituted 1,2,3-triazole organic-chemistry.orgthieme-connect.de
Ruthenium(II) Terminal Alkyne + Azide 1,5-Disubstituted 1,2,3-triazole organic-chemistry.orgacs.orgorganic-chemistry.org
Ruthenium(II) Internal Alkyne + Azide 1,4,5-Trisubstituted 1,2,3-triazole organic-chemistry.orgacs.orgorganic-chemistry.org

The mechanism of the RuAAC is fundamentally different from that of the CuAAC, as it does not proceed through a metal acetylide intermediate. researchgate.net The proposed catalytic cycle for RuAAC involves a sequence of oxidative coupling and reductive elimination steps. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

The reaction is believed to commence with the coordination of both the azide and the alkyne to the ruthenium center, forming an activated complex. nih.gov This is followed by an irreversible oxidative coupling of the coordinated reactants to form a six-membered ruthenacycle intermediate. acs.orgchalmers.seresearchgate.net In this step, the first carbon-nitrogen bond is formed between the more nucleophilic carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. researchgate.netnih.gov

The formation of this ruthenacycle is the regioselectivity-determining step. organic-chemistry.org The final step of the catalytic cycle is a reductive elimination from the ruthenacycle intermediate, which releases the 1,5-disubstituted 1,2,3-triazole product and regenerates the active ruthenium catalyst. organic-chemistry.orgorganic-chemistry.orgresearchgate.net DFT calculations have provided support for this mechanistic pathway, indicating that the reductive elimination step is often the rate-determining step of the reaction. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

A significant advantage of the RuAAC reaction is its ability to effectively catalyze the cycloaddition of azides with internal alkynes, a transformation that is generally not feasible with CuAAC. organic-chemistry.orgacs.orgorganic-chemistry.org This capability provides access to fully substituted, 1,4,5-trisubstituted 1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.orgnih.gov

The reaction with internal alkynes is also highly regioselective, with the regiochemical outcome being influenced by both steric and electronic factors of the alkyne substituents. nih.gov For unsymmetrically substituted internal alkynes, the regioselectivity is often high. nih.gov For example, propargylic alcohols and amines tend to direct the substituent to the C-5 position of the resulting triazole, an effect attributed to hydrogen bonding with the chloride ligand on the ruthenium catalyst. nih.gov Conversely, electron-withdrawing groups such as those in ynones and propiolic esters generally direct the substituent to the C-4 position. nih.gov

The tolerance for internal alkynes significantly broadens the synthetic utility of the RuAAC, allowing for the creation of more complex and densely functionalized triazole structures. acs.orgchalmers.se

Reduction Reactions to Amine Functionalities

The reduction of azides to primary amines is a fundamental transformation in organic synthesis. Two common methods for this conversion are the Staudinger reaction and catalytic hydrogenolysis.

The Staudinger reaction provides a mild method for reducing azides to amines. organic-chemistry.org The reaction proceeds in two steps: first, the azide reacts with a phosphine (B1218219), such as triphenylphosphine, to form an iminophosphorane with the expulsion of nitrogen gas. wikipedia.orgalfa-chemistry.com This intermediate is then hydrolyzed to yield the primary amine and a phosphine oxide byproduct. wikipedia.org The reaction mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, forming a phosphazide (B1677712) intermediate, which then loses dinitrogen to give the iminophosphorane. organic-chemistry.orgwikipedia.orgalfa-chemistry.com

In the context of this compound, the Staudinger reaction would produce 3,4,5-trimethoxybenzamide (B1204051) upon hydrolysis of the intermediate iminophosphorane. This method is advantageous due to its mild conditions and high yields. alfa-chemistry.com

Hydrogenolysis is another effective method for the reduction of azides. This reaction typically involves the use of a catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen, like hydrogen gas or a transfer hydrogenation reagent. masterorganicchemistry.com For this compound, catalytic hydrogenation would lead to the formation of 3,4,5-trimethoxybenzylamine (B102388) and nitrogen gas. This method is often preferred for its clean conversion and the fact that the only byproduct is nitrogen gas.

Reaction Reagents Product Key Features
Staudinger Reaction1. Triphenylphosphine (PPh₃) 2. H₂O3,4,5-TrimethoxybenzamideMild conditions, formation of a phosphine oxide byproduct. organic-chemistry.orgwikipedia.orgalfa-chemistry.com
HydrogenolysisH₂, Pd/C3,4,5-TrimethoxybenzylamineClean reaction, byproduct is N₂ gas. masterorganicchemistry.com

Condensation and Coupling Reactions

The formation of an amide bond is a cornerstone of organic and medicinal chemistry. nih.gov this compound can serve as a precursor for the synthesis of amides. One common route involves the conversion of the corresponding carboxylic acid, 3,4,5-trimethoxybenzoic acid, to its more reactive acyl chloride derivative, 3,4,5-trimethoxybenzoyl chloride. vaia.comgoogle.com This acyl chloride readily reacts with primary or secondary amines to form the corresponding N-substituted 3,4,5-trimethoxybenzamides. vaia.comgoogle.comgoogle.com The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group. vaia.comyoutube.com

Alternatively, amide bond formation can be achieved directly from the carboxylic acid using coupling reagents. Common coupling systems include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt). nih.gov This method is particularly useful for coupling with less reactive, electron-deficient amines. nih.gov

A study describes the synthesis of various 3,4,5-trimethoxybenzyl derivatives by reacting 3,4,5-trimethoxybenzyl chloride with amines such as 4-aminophenazone, 2-aminopyridine, piperidine, N-methylpiperazine, pyrrolidine, and morpholine. nih.gov While this starts from the benzyl chloride, it demonstrates the facile formation of bonds between the 3,4,5-trimethoxybenzyl moiety and various amine nucleophiles.

Starting Material Amine Coupling Method Product
3,4,5-Trimethoxybenzoyl chlorideMorpholineNucleophilic Acyl SubstitutionTrimetozine (a 3,4,5-trimethoxybenzamide) vaia.com
3,4,5-Trimethoxybenzoyl chlorideo-ToluidineNucleophilic Acyl SubstitutionN-(o-tolyl)-3,4,5-trimethoxybenzamide google.com
3,4,5-Trimethoxybenzoic acidAniline DerivativesEDC, DMAP, HOBtN-Aryl-3,4,5-trimethoxybenzamides nih.gov
3,4,5-Trimethoxybenzyl chloridePiperidineNucleophilic Substitution1-(3,4,5-Trimethoxybenzyl)piperidine nih.gov

The [3+2] cycloaddition between azides and nitriles, particularly those with an active methylene (B1212753) group like acetonitrile (B52724) derivatives, is a powerful method for the synthesis of 1,2,3-triazoles. researchgate.netnih.govbeilstein-journals.org This "click" reaction, often catalyzed by a base such as cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu), provides access to 5-amino-1,2,3-triazoles with high regioselectivity and excellent yields. researchgate.netrsc.org

The proposed mechanism involves the deprotonation of the acetonitrile derivative by the base to form a keteniminate intermediate. researchgate.net This intermediate then undergoes a [3+2] cycloaddition with the aryl azide. Subsequent isomerization leads to the formation of the stable aromatic 5-amino-1,2,3-triazole ring. researchgate.net

In the case of this compound, this reaction would likely first involve its reduction to 3,4,5-trimethoxybenzyl azide, which could then participate in the cycloaddition with an appropriately substituted acetonitrile. This would result in the formation of a 1-(3,4,5-trimethoxybenzyl)-1H-1,2,3-triazol-5-amine derivative. This methodology allows for the construction of highly functionalized triazole systems, which are of significant interest in medicinal chemistry and materials science. researchgate.netnih.gov

Reactants Catalyst/Conditions Product Type Key Features
Aryl Azide + Aryl AcetonitrileCs₂CO₃, DMSO/H₂O5-Amino-1,2,3-triazoleHigh regioselectivity, excellent yields, atom-economic. researchgate.netrsc.org
Heterocyclic Azide + 2-CyanoacetamidineStrong Base5-Amino-1,2,3-triazole-4-carbimidamidesSynthesis of diheterocyclic compounds. beilstein-journals.org
DNA-conjugated Azide + Monosubstituted AcetonitrileMild ConditionsDNA-conjugated 5-Amino-1,2,3-triazoleDNA-compatible, useful for DNA-encoded libraries. nih.gov

Spectroscopic Characterization Methodologies and Advanced Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon framework of a molecule. bhu.ac.in Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org

In 3,4,5-Trimethoxybenzoyl azide (B81097), the symmetry of the molecule leads to fewer signals than the total number of carbon atoms. masterorganicchemistry.com The carbon atoms of the two meta-methoxy groups are equivalent, as are the two aromatic carbons to which they are attached. Similarly, the two aromatic carbons adjacent to the carbonyl group are equivalent. This results in a simplified yet informative spectrum that confirms the substitution pattern of the benzene (B151609) ring. researchgate.net The carbonyl carbon of the benzoyl group typically appears at a significantly downfield chemical shift. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 3,4,5-Trimethoxybenzoyl Azide

Carbon Atom Chemical Shift (δ, ppm)
Carbonyl (C=O) 165 - 175
Aromatic C-O 140 - 160
Aromatic C-H 105 - 115
Aromatic C-C=O 125 - 135
Methoxy (B1213986) (CH₃) 55 - 65

Note: These are approximate ranges and can be influenced by the solvent and molecular conformation.

Advanced NMR Techniques (e.g., Two-Dimensional NMR, Fourier-Transform NMR)

Modern structural analysis of complex molecules like this compound often employs advanced NMR techniques. Fourier-Transform NMR (FT-NMR) is the standard method for acquiring NMR data, offering significantly higher sensitivity and speed compared to older continuous-wave methods.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further insight into the molecular structure. A COSY spectrum reveals correlations between coupled protons, helping to establish the connectivity of proton networks. For a derivative of this compound with adjacent non-equivalent protons, COSY would show cross-peaks connecting their signals.

Conformational Analysis via NMR Spectroscopic Parameters

NMR spectroscopy can also provide information about the preferred three-dimensional shape or conformation of a molecule in solution. auremn.org.br For this compound, this involves analyzing parameters such as Nuclear Overhauser Effects (NOEs) and coupling constants. nih.gov

NOE experiments can detect through-space interactions between protons that are close to each other, even if they are not directly connected by bonds. nih.gov For instance, an NOE between the aromatic protons and the methoxy protons would indicate a specific spatial arrangement. The rotational freedom around the single bonds, such as the C-C bond between the benzene ring and the carbonyl group, can also be studied. Restricted rotation can sometimes be inferred from changes in chemical shifts or the appearance of more complex splitting patterns at different temperatures. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and deducing its elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental formula of a molecule. ucc.ie For this compound (C₁₀H₁₁N₃O₄), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This high level of accuracy is indispensable for confirming the identity of newly synthesized compounds. The fragmentation pattern observed in the mass spectrum can also offer structural clues, often showing the loss of the azide group (N₃) and subsequent fragmentation of the remaining benzoyl moiety. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds. orgsyn.org In the analysis of this compound, GC-MS serves a dual purpose: assessing the purity of a sample and providing data for structural confirmation.

The gas chromatography component separates the compound from any impurities, such as unreacted starting materials or byproducts from its synthesis. orgsyn.orgresearchgate.net The retention time, the time it takes for the compound to pass through the GC column, is a characteristic property under specific experimental conditions and can be used for preliminary identification. After separation, the compound is introduced into the mass spectrometer.

The mass spectrometer ionizes the this compound molecules, typically through electron impact (EI), causing them to form a molecular ion (M+). The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. For this compound (C₁₀H₁₁N₃O₄), the expected molecular weight is approximately 253.22 g/mol . The detection of a peak at this m/z value is a strong indicator of the compound's presence. The high resolution of modern mass spectrometers allows for the determination of the exact mass, which in turn can confirm the elemental composition. orgsyn.org Acyl azides are known to be thermally sensitive, and care must be taken during GC analysis to avoid thermal decomposition into the corresponding isocyanate via Curtius rearrangement before reaching the detector. orgsyn.orguni-regensburg.de

Analysis of Fragmentation Patterns for Structural Connectivity

The structural confirmation by mass spectrometry is significantly enhanced by analyzing the fragmentation pattern of the molecular ion. libretexts.org When the molecular ion of this compound breaks apart, it forms a series of smaller, charged fragments. This pattern is predictable and serves as a "fingerprint" for the molecule, revealing its structural connectivity.

The most characteristic initial fragmentation of acyl azides is the loss of a nitrogen molecule (N₂, 28 Da) to form a highly reactive acylnitrenium ion. cdnsciencepub.comresearchgate.net This is often followed by a Curtius rearrangement to form a more stable isocyanate. The primary fragmentation pathways for this compound are outlined below:

Loss of N₂: The molecular ion (m/z 253) readily ejects a molecule of nitrogen to produce a fragment corresponding to the 3,4,5-trimethoxybenzoyl cation (m/z 195) or the rearranged isocyanate. The loss of N2 is a hallmark of azide-containing compounds in mass spectrometry. cdnsciencepub.comresearchgate.net

Formation of the 3,4,5-Trimethoxybenzoyl Cation: A prominent peak is expected at m/z 195, corresponding to the [C₁₀H₁₁O₄]⁺ fragment. This stable acylium ion is a key identifier for the trimethoxybenzoyl moiety.

Fragmentation of the Trimethoxybenzoyl Ring: The m/z 195 fragment can undergo further fragmentation, typically through the sequential loss of methyl radicals (•CH₃, 15 Da) from the methoxy groups, leading to peaks at m/z 180, 165, and 150. Loss of formaldehyde (B43269) (CH₂O, 30 Da) or carbon monoxide (CO, 28 Da) are also common fragmentation pathways for methoxy-substituted aromatic rings. nih.govpubhtml5.com

An illustrative table of expected key fragments is provided below.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormula of Fragment
253Molecular Ion [M]⁺[C₁₀H₁₁N₃O₄]⁺
225[M - N₂]⁺ (Isocyanate)[C₁₀H₁₁NO₂]⁺
195[M - N₂ - CO]⁺ or [3,4,5-Trimethoxybenzoyl]⁺[C₁₀H₁₁O₄]⁺
180[195 - CH₃]⁺[C₉H₈O₄]⁺
165[180 - CH₃]⁺[C₈H₅O₄]⁺

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. sci-hub.sevscht.cz Covalent bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. sci-hub.se The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of the azide, carbonyl, and trimethoxyphenyl groups.

The most diagnostic absorption is the strong, sharp band corresponding to the asymmetric stretching vibration (νas) of the azide group (N₃), which typically appears in the range of 2100-2160 cm⁻¹. libretexts.orgtuhh.de Another key feature is the strong absorption from the carbonyl group (C=O) stretch, expected around 1680-1700 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring and the azide group. sciforum.net

Other important absorptions include those from the C-O bonds of the methoxy groups, which appear as strong bands in the 1000-1300 cm⁻¹ region, and the various C-H and C=C stretching and bending vibrations of the substituted aromatic ring. d-nb.info

A summary of the expected characteristic IR absorption bands is presented in the table below.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100-3000C-H StretchAromaticMedium-Weak
2950-2850C-H StretchMethoxy (-OCH₃)Medium
2160-2100Asymmetric Stretch (νas)Azide (-N₃)Strong, Sharp
1700-1680C=O StretchAcyl AzideStrong
1600-1450C=C StretchAromatic RingMedium-Variable
~1260Symmetric Stretch (νs)Azide (-N₃)Medium-Weak
1300-1000C-O StretchAryl EtherStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. nih.gov For aromatic and conjugated systems like this compound, the most significant absorptions are due to π → π* transitions.

Studies on benzoyl azide and its derivatives show that they exhibit several intense π → π* transitions in the UV region. nih.gov The attachment of the carbonyl group to the azide moiety significantly influences the electronic structure, distinguishing it from simple aryl azides. nih.gov The parent benzoyl azide has its first major absorption band around 251 nm. nih.gov The presence of three electron-donating methoxy groups on the benzene ring in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the extension of the conjugated π-system.

UV-Vis spectroscopy is also a valuable tool for quantitative analysis, as the absorbance of a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law. libretexts.org

The expected electronic transitions for this compound are summarized below.

Wavelength (λmax)Type of TransitionChromophore
~260-290 nmπ → πSubstituted Benzoyl Group
Shorter Wavelength UVπ → πConjugated System (Aromatic Ring, C=O, Azide)

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly available as of this writing, data from closely related structures containing the 3,4,5-trimethoxybenzoyl moiety, such as 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, can provide insight into the expected structural features. mdpi.com In such a structure, one would expect the benzoyl azide portion to be nearly planar. The analysis would reveal the dihedral angles between the plane of the aromatic ring and the acyl azide group. The methoxy groups may exhibit slight deviations from the plane of the benzene ring. mdpi.com

The crystallographic data would include the unit cell parameters (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal lattice. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. jyu.fi

The following table presents crystallographic data for the related compound, 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, to illustrate the type of data obtained from an X-ray diffraction experiment. mdpi.com

ParameterValue
Chemical FormulaC₁₇H₁₇FN₂O₄S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.0966 (9)
b (Å)16.6460 (13)
c (Å)7.8448 (5)
β (°)106.721 (5)
Volume (ų)1637.9 (2)
Z (molecules/unit cell)4

Integrated Spectroscopic Approaches for Comprehensive Structural Elucidation in Complex Systems

While each spectroscopic technique provides valuable information, a comprehensive and unambiguous structural elucidation of this compound is best achieved through an integrated approach. researchgate.net The synergy between different analytical methods allows for cross-validation of data and provides a complete picture of the molecule's structure and purity.

The process typically begins with IR and UV-Vis spectroscopy to confirm the presence of key functional groups (azide, carbonyl, substituted benzene) and the conjugated system. GC-MS analysis then confirms the molecular weight and provides initial fragmentation data, which gives clues about the molecular framework. The detailed fragmentation pattern from MS helps to piece together the connectivity of the atoms.

Finally, if a suitable crystal can be obtained, X-ray crystallography provides the ultimate confirmation of the structure, revealing the precise 3D arrangement of atoms in space. researchgate.net This integrated approach, combining the strengths of mass spectrometry, infrared and ultraviolet-visible spectroscopy, and X-ray diffraction, is the gold standard for the structural characterization of novel chemical entities like this compound.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These ab initio and density functional theory (DFT) methods have been applied to elucidate the electronic structure and predict the spectroscopic characteristics of 3,4,5-trimethoxybenzoyl azide (B81097) and its derivatives.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Stability Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. rsc.orgaps.org It has been employed to study the reactivity and stability of various azide-containing compounds. nih.gov For instance, DFT calculations can help understand the electronic effects that govern the reactivity of the azide group, such as in cycloaddition reactions. nih.gov The electron-donating or withdrawing nature of substituents on the aromatic ring can be analyzed to predict how they influence the stability and reactivity of the azide moiety. nih.gov

In the context of related structures, DFT has been used to analyze the electronic structure and bonding in a homoleptic beryllium azide complex, [Be(N₃)₄]²⁻, providing insights into the nature of the beryllium-azide bond. nih.gov Furthermore, DFT calculations have been instrumental in explaining the pivotal role of azide electronegativity in inverse electron-demand cycloaddition reactions, a key reaction type for azides. nih.gov While direct DFT studies on the electronic structure and stability of 3,4,5-trimethoxybenzoyl azide are not extensively reported in the provided results, the principles from related azide and benzoyl compounds are highly applicable. The trimethoxybenzoyl group, for example, is known to be electron-rich, which would influence the electronic properties of the attached azide. scispace.com

Computational Modeling of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Absorption)

Computational modeling is a crucial tool for predicting and interpreting spectroscopic data. uochb.cz Methods like DFT can be used to calculate theoretical NMR chemical shifts and IR absorption frequencies, which can then be compared with experimental data to confirm molecular structures. nih.gov For example, in the study of a sulfonamide-Schiff base derivative, DFT calculations at the B3LYP/6-311G+(d,p) level of theory were used to compute 1H NMR chemical shifts and IR vibrational frequencies, showing good agreement with experimental values. nih.gov

Similarly, for lupinine (B175516) azide, computational modeling of chemical shifts for carbon and hydrogen atoms, as well as simulation of IR absorption spectra, helped in identifying the most probable conformations in solution. researchgate.net While specific computational spectroscopic studies on this compound are not detailed in the search results, the methodology is well-established. Such calculations would be invaluable for characterizing this compound and understanding its conformational preferences. The combination of experimental and computational spectroscopy provides a powerful approach for structural elucidation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with the solvent. nih.govdovepress.com These simulations are particularly useful for understanding how a molecule like this compound might behave in a biological environment or in different solvents. nih.gov MD simulations can reveal the preferred conformations of the molecule and how these are influenced by the surrounding solvent molecules. mdpi.com

For example, MD simulations have been used to study the association processes of drug-like compounds in aqueous solutions, highlighting the role of counterions and hydrogen bonding. mdpi.com In the context of drug design, MD simulations combined with other techniques can be used to analyze the stability of ligand-protein complexes. nih.gov For derivatives of 3',4',5'-trimethoxychalcone, molecular dynamics analysis demonstrated the stability of inhibitor-protein complexes. nih.gov Although specific MD studies on this compound were not found, this computational technique holds significant potential for exploring its conformational landscape and solvation properties, which are crucial for understanding its reactivity and potential interactions with biological targets.

Computational Mechanistic Studies of Azide Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving azides. sioc-journal.cnacs.org DFT calculations, for instance, can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates to elucidate the reaction pathway. acs.org This approach has been applied to study various azide reactions, including cycloadditions and rearrangements. acs.orgchalmers.se

For example, the mechanism of the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has been investigated using DFT, revealing details about the coordination of the azide to the metal center and the subsequent steps of the reaction. acs.orgchalmers.se Similarly, computational studies have shed light on the mechanism of the Curtius rearrangement, where an acyl azide rearranges to an isocyanate. masterorganicchemistry.com While specific computational mechanistic studies on this compound are not detailed in the provided search results, the general principles derived from studies of other organic azides are applicable. Such studies could predict the feasibility of different reaction pathways and help in designing new synthetic strategies.

Molecular Docking Studies on Derivatives for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.net Derivatives of this compound have been the subject of molecular docking studies to investigate their interactions with various biological targets.

For instance, derivatives of 3',4',5'-trimethoxychalcone have been docked into the active site of EGFR-TK to understand their binding interactions. nih.gov In another study, molecular docking was used to investigate the binding mode of novel azole derivatives in the active site of α-glucosidase and urease. researchgate.net Furthermore, docking studies have been performed on N-(2-(3,4,5-trimethoxybenzyl)benzoxazole-5-yl)benzamide derivatives with the COX-2 enzyme to understand their inhibitory mechanism. nih.gov These studies highlight the importance of the 3,4,5-trimethoxybenzoyl moiety in ligand-target interactions.

In Silico Exploration of Structure-Activity Relationships (SAR) through Computational Models

In silico methods are instrumental in exploring the structure-activity relationships (SAR) of a series of compounds, providing insights that can guide the design of more potent and selective molecules. nih.gov By building computational models, researchers can identify the key structural features that are responsible for the biological activity of a compound. nih.gov

For derivatives of this compound, computational models can be used to correlate their structural properties with their observed biological activities. For example, in the study of 2-(3',4',5'-trimethoxybenzoyl)-3-amino-5-aryl thiophenes, SAR studies elucidated the effect of different substituents on the aryl moiety on their antiproliferative activity. nih.gov Similarly, for 3',4',5'-trimethoxychalcone derivatives, molecular docking and dynamics studies provided insights into their binding interactions and stability, contributing to the understanding of their SAR. nih.gov While specific in silico SAR studies on this compound itself are not detailed, the principles are widely applied to its derivatives to rationalize and predict their biological activities.

Applications of 3,4,5 Trimethoxybenzoyl Azide and Its Derivatives in Advanced Organic Synthesis

Synthesis of Heterocyclic Compounds

3,4,5-Trimethoxybenzoyl azide (B81097) and its derivatives are versatile building blocks in the synthesis of a wide array of heterocyclic compounds. Their utility stems from the reactive azide functionality, which readily participates in various cycloaddition and rearrangement reactions, and the 3,4,5-trimethoxyphenyl moiety, which can influence the biological activity and physical properties of the resulting molecules.

Triazole Derivatives via Azide-Alkyne Cycloadditions

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a cornerstone of click chemistry, providing a highly efficient and regioselective route to 1,2,3-triazoles. researchgate.netraco.cat 3,4,5-Trimethoxybenzoyl azide serves as a key precursor in the synthesis of various triazole derivatives through this reaction. The copper-catalyzed version of this reaction (CuAAC) is particularly prevalent, allowing for the synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions. organic-chemistry.orgmdpi.com

For instance, the reaction of this compound with a variety of terminal alkynes in the presence of a copper(I) catalyst affords the corresponding 1-(3,4,5-trimethoxybenzoyl)-4-substituted-1,2,3-triazoles. This methodology has been employed to create libraries of triazole-containing compounds for various applications. researchgate.net Modifications to the standard CuAAC protocol, such as the use of alternative copper sources or reaction media, have also been explored to optimize yields and expand the substrate scope. mdpi.commdpi.com

The synthesis of pyrazole-triazole hybrids has also been achieved using a strategy that involves the initial formation of a pyrazolyl azide, which then undergoes a CuAAC reaction with an alkyne. beilstein-journals.org This approach allows for the modular construction of complex heterocyclic systems.

Table 1: Examples of Triazole Synthesis via Azide-Alkyne Cycloaddition

Azide PrecursorAlkyneCatalyst/ConditionsProductReference
This compoundPhenylacetyleneCopper(I) phenylacetylide, CH₂Cl₂, rt, 24h1-Benzyl-4-phenyl-1H-1,2,3-triazole mdpi.com
Pyrazolyl azideAromatic and aliphatic alkynesCopper-catalyzed azide-alkyne cycloaddition (CuAAC)Triazole-pyrazole hybrids beilstein-journals.org
Aryl azidesTerminal alkynesCu(II)-α-aminonitrile-f-Fe₃O₄@SiO₂ NPs, water, rt1,4-Disubstituted 1,2,3-triazoles mdpi.com

Pyrrolizine Synthesis

While direct application of this compound in pyrrolizine synthesis is less common, derivatives bearing the 3,4,5-trimethoxyphenyl group are central to the synthesis of biologically active pyrrolizine compounds. nih.govpharaohacademy.com A common strategy involves the synthesis of pyrrolizine-based Schiff bases incorporating the 3,4,5-trimethoxyphenyl moiety. For example, novel pyrrolizines bearing a 3,4,5-trimethoxyphenyl group have been designed and synthesized, showing potential as multi-target cytotoxic agents. nih.govpharaohacademy.com

The synthesis often starts with the construction of a dihydropyrrolizine core, followed by the introduction of the 3,4,5-trimethoxybenzylideneamino group. For instance, 7-cyano-6-((3,4,5-trimethoxybenzylidene)amino)-2,3-dihydro-1H-pyrrolizine-5-carboxamide derivatives have been prepared and evaluated for their biological activities. nih.gov

Table 2: Synthesis of a Pyrrolizine Derivative

Reactant 1Reactant 2ProductReference
6-Amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamide3,4,5-Trimethoxybenzaldehyde7-Cyano-6-((3,4,5-trimethoxybenzylidene)amino)-2,3-dihydro-1H-pyrrolizine-5-carboxamide nih.gov

Indole (B1671886) and Benzo[b]furan Derivatives

The 3,4,5-trimethoxybenzoyl group is a key structural feature in a number of potent tubulin polymerization inhibitors, including those with indole and benzo[b]furan scaffolds. unca.edunih.govmdpi.comnih.gov The synthesis of these derivatives often involves the condensation of a substituted salicylaldehyde (B1680747) or 2-hydroxyacetophenone (B1195853) with a reagent bearing the 3,4,5-trimethoxyphenyl moiety.

For example, 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivatives have been synthesized through a one-step condensation of variously substituted salicylaldehydes with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone. nih.govnih.gov Similarly, amino derivatives of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan have been prepared through a multi-step sequence involving cyclization, reduction of a nitro group, and subsequent functionalization. mdpi.com

In the realm of indole synthesis, methods have been developed for the preparation of indoles with diverse functional groups at the 3-position, often incorporating the 3,4,5-trimethoxybenzoyl unit. unca.edu

Table 3: Synthesis of Benzo[b]furan Derivatives

Reactant 1Reactant 2ProductReference
Substituted salicylaldehydes2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone2-(3′,4′,5′-Trimethoxybenzoyl)benzo[b]furan derivatives nih.govnih.gov
Nitrosalicylaldehydes2-Bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanoneNitro derivatives of 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan mdpi.com

Thiadiazole and Oxadiazole Derivatives

This compound and its related hydrazide are valuable starting materials for the synthesis of 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) derivatives. These heterocyclic systems are of significant interest due to their diverse pharmacological activities. nih.govajchem-a.comresearchgate.netijper.org

A common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of acylhydrazones, which can be derived from 3,4,5-trimethoxybenzohydrazide. ijper.orgresearchgate.net For instance, reacting the hydrazide with an aldehyde and then employing an oxidizing agent can yield the desired oxadiazole. Another method involves the reaction of the hydrazide with carbon disulfide in the presence of a base to form a 1,3,4-oxadiazole-2-thione intermediate, which can be further functionalized. researchgate.net

Similarly, 1,3,4-thiadiazoles can be synthesized from the corresponding thiosemicarbazide (B42300), which is prepared from the acid hydrazide. nih.govresearchgate.net Cyclization of the thiosemicarbazide in acidic or basic media leads to the formation of the thiadiazole ring. researchgate.net

Table 4: Synthesis of Oxadiazole and Thiadiazole Derivatives

Starting MaterialReagent(s)ProductReference
4-(3,4,5-Trimethoxybenzyloxy)benzohydrazideCarbon disulfide, KOH1,3,4-Oxadiazole derivative researchgate.net
Acyl hydrazidesDithiocarbamates2-Amino-1,3,4-thiadiazoles researchgate.net
Acid hydrazidePhenyl isothiocyanate, then NaOH5-Substituted-4-phenyl-4H-1,2,4-triazole-3-thiol nih.gov

Tetrahydroquinoline Architectures

Tetrahydroquinolines are important structural motifs in many biologically active compounds. mdpi.comnih.gov While direct use of this compound in their synthesis is not prominent, the 3,4,5-trimethoxyphenyl group is often incorporated into the final tetrahydroquinoline structure. The synthesis of these compounds can be achieved through various methods, including the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. mdpi.com

In some approaches, a multi-step sequence is employed, starting with the synthesis of a precursor that already contains the 3,4,5-trimethoxyphenyl moiety. For example, the synthesis of cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline regioisomers has been achieved via a "one pot" three-component imino Diels-Alder reaction. scielo.org.co

Table 5: Synthesis of Tetrahydroquinoline Derivatives

Reaction TypeReactantsProductReference
Povarov ReactionAniline, Aldehyde, Electron-rich alkeneTetrahydroquinoline mdpi.com
Imino Diels-Alder3-Nitroanilines, Benzaldehyde, trans-Anetholecis-4-(4-Methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline regioisomers scielo.org.co

Pyrazoles and Triazines

The synthesis of pyrazole (B372694) and triazine derivatives can also benefit from the use of precursors containing the 3,4,5-trimethoxybenzoyl group. researchgate.netnih.govmdpi.comorganic-chemistry.org For instance, the synthesis of pyrazole-triazole hybrids has been developed, showcasing the modularity of click chemistry in constructing complex heterocyclic systems. beilstein-journals.org

The synthesis of pyrazoles can be achieved through various condensation reactions. A multicomponent reaction of a vinyl azide, an aldehyde, and tosylhydrazine provides a regioselective route to 3,4,5-trisubstituted 1H-pyrazoles. organic-chemistry.org

The synthesis of pyrazolo[3,4-d] researchgate.netresearchgate.netCurrent time information in Bangalore, IN.triazines has been reported through a multi-step sequence involving the cyclative cleavage of pyrazolyltriazenes. nih.gov This method allows for the introduction of substituents on the pyrazole core before the formation of the triazine ring.

Table 6: Synthesis of Pyrazoles and Triazines

HeterocycleSynthetic MethodKey Precursor/ReactantsProductReference
PyrazoleMulticomponent reactionVinyl azide, Aldehyde, Tosylhydrazine3,4,5-Trisubstituted 1H-pyrazole organic-chemistry.org
Pyrazolo[3,4-d] researchgate.netresearchgate.netCurrent time information in Bangalore, IN.triazineCyclative cleavagePyrazolyltriazenes3,6-Substituted-4,6-dihydro-3H-pyrazolo[3,4-d] researchgate.netresearchgate.netCurrent time information in Bangalore, IN.triazines nih.gov
Pyrazolo[1,5-a] researchgate.netCurrent time information in Bangalore, IN.triazineMulticomponent reaction4-Aminopyrazole-4-carboxylates, CyanamidePyrazolo[1,5-a] researchgate.netCurrent time information in Bangalore, IN.triazines mdpi.com

Other Nitrogen-Containing Heterocycles

The azide group in this compound is a versatile functional group for the synthesis of various nitrogen-containing heterocycles, primarily through two major reaction pathways: cycloaddition reactions and rearrangements followed by cyclization.

Triazoles via [3+2] Cycloaddition:

A prominent application of organic azides is in the Huisgen [3+2] cycloaddition reaction with alkynes to form 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity (often favoring the 1,4-disubstituted isomer in the presence of a copper(I) catalyst), and tolerance of a wide range of functional groups. organic-chemistry.org this compound can serve as the azide component in such reactions, reacting with various terminal or internal alkynes to produce 1-(3,4,5-trimethoxybenzoyl)-1,2,3-triazoles. These triazole products incorporate the biologically relevant trimethoxyphenyl motif and have been investigated for their potential as anticancer agents. researchgate.net

The general scheme for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is as follows:

Reactants: this compound and a terminal alkyne.

Catalyst: A copper(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate (B8700270).

Product: A 1,4-disubstituted 1,2,3-triazole.

Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can also be employed, which typically yield the 1,5-disubstituted regioisomer. organic-chemistry.org

Heterocycles via Curtius Rearrangement:

The Curtius rearrangement of this compound provides a pathway to a different class of heterocycles. nih.govwikipedia.orgmasterorganicchemistry.com Upon heating, the azide undergoes rearrangement to form 3,4,5-trimethoxyphenyl isocyanate, with the loss of nitrogen gas. This highly reactive isocyanate can be trapped in situ with various nucleophiles to generate intermediates for heterocycle synthesis. For example, reaction with amino-substituted heterocycles can lead to the formation of more complex, fused heterocyclic systems.

Preparation of Amine and Amide Derivatives

A significant application of this compound lies in its utility as a precursor for the synthesis of amine and amide derivatives, primarily through the Curtius rearrangement.

The thermal or photochemical decomposition of this compound induces a rearrangement to 3,4,5-trimethoxyphenyl isocyanate. nih.govwikipedia.org This isocyanate is a key intermediate that can be readily converted into various amine and amide derivatives.

Amine Synthesis:

The isocyanate generated from the Curtius rearrangement can be hydrolyzed to produce 3,4,5-trimethoxyaniline. The reaction proceeds through an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the primary amine.

Amide Synthesis:

The isocyanate can be trapped with a wide range of nucleophiles to form stable amide-type derivatives. For instance, reaction with alcohols yields carbamates, while reaction with amines produces urea (B33335) derivatives. Furthermore, direct reaction of the isocyanate with carboxylic acids can form amides. This method provides a versatile route to a variety of N-substituted derivatives containing the 3,4,5-trimethoxyphenyl moiety.

A more direct route to amide derivatives involves the reaction of this compound with nucleophiles that can open the azide, although the Curtius rearrangement followed by trapping is more common.

Below is a table summarizing the synthesis of amine and amide derivatives from this compound via the Curtius rearrangement:

Starting MaterialReagentIntermediateProduct Type
This compoundHeat or UV light3,4,5-Trimethoxyphenyl isocyanateIsocyanate
3,4,5-Trimethoxyphenyl isocyanateWater3,4,5-Trimethoxyphenylcarbamic acidPrimary Amine
3,4,5-Trimethoxyphenyl isocyanateAlcohol (R'-OH)Urethane (B1682113)/CarbamateCarbamate
3,4,5-Trimethoxyphenyl isocyanateAmine (R'-NH₂)Urea derivativeUrea

Bioconjugation and Chemoselective Ligations (e.g., in Click Chemistry for Macromolecular Modification)

The azide functionality of this compound makes it a valuable tool for bioconjugation and chemoselective ligations, particularly in the realm of click chemistry. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that is widely employed for the modification of macromolecules such as proteins, nucleic acids, and polymers. organic-chemistry.org

In this context, this compound can be used to introduce the 3,4,5-trimethoxyphenyl group onto a biological molecule or a synthetic polymer. This is achieved by first incorporating an alkyne-functionalized monomer or residue into the macromolecule. Subsequent reaction with this compound under click conditions results in the formation of a stable triazole linkage, covalently attaching the trimethoxyphenyl moiety.

The key features of this approach are:

High Specificity: The azide and alkyne groups react selectively with each other, even in the presence of a wide variety of other functional groups found in biological systems.

Mild Reaction Conditions: The reaction can be carried out in aqueous buffers and at or near physiological pH and temperature, making it suitable for use with sensitive biomolecules.

High Yields: The reaction is typically high-yielding, ensuring efficient labeling of the target macromolecule.

A strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative, copper-free click reaction. acs.org In this method, a strained cyclooctyne (B158145) is used, which reacts with the azide without the need for a metal catalyst. This can be advantageous in biological systems where copper toxicity is a concern.

The ability to attach the 3,4,5-trimethoxyphenyl group to macromolecules has potential applications in drug delivery, diagnostics, and materials science, leveraging the known biological activities associated with this structural motif.

Role as a Building Block in Complex Molecule Synthesis

Natural Product Analogue Synthesis (e.g., Reserpine)

The 3,4,5-trimethoxybenzoyl group is a key structural feature in a number of biologically active natural products, most notably the antihypertensive and antipsychotic agent, reserpine (B192253). Consequently, this compound, or more commonly its precursor 3,4,5-trimethoxybenzoyl chloride, is a crucial building block in the total synthesis and analogue development of such complex molecules.

In the synthesis of reserpine and its analogues, the 3,4,5-trimethoxybenzoyl moiety is typically introduced at a late stage by acylating a free hydroxyl group on the complex core structure. This is often achieved using 3,4,5-trimethoxybenzoyl chloride in the presence of a base.

The general strategy involves:

Synthesis of the complex polycyclic core of the natural product. This is a multi-step process that establishes the correct stereochemistry and functionality.

Introduction of the 3,4,5-trimethoxybenzoyl group. This is typically done by reacting the advanced intermediate containing a hydroxyl group with 3,4,5-trimethoxybenzoyl chloride or a related activated derivative.

Final deprotection or modification steps to yield the target natural product analogue.

The incorporation of the 3,4,5-trimethoxybenzoyl group is often critical for the biological activity of the final compound. By synthesizing analogues with variations in this part of the molecule, researchers can probe structure-activity relationships and develop new therapeutic agents with improved properties.

Peptidomimetic and Thiazole (B1198619) Scaffolds

The 3,4,5-trimethoxybenzoyl group has been incorporated into peptidomimetics and thiazole-based scaffolds to develop novel compounds with a range of biological activities, including anticancer and P-glycoprotein modulating effects. In these applications, the trimethoxyphenyl moiety often serves as a key pharmacophore that interacts with biological targets.

Thiazole Scaffolds:

Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The synthesis of thiazole-based peptidomimetics often involves the coupling of an amino-thiazole core with various carboxylic acids to build up the desired structure. 3,4,5-Trimethoxybenzoyl chloride is frequently used to introduce the trimethoxyphenyl group at the N-terminus of these scaffolds.

A representative synthetic approach involves:

Synthesis of a functionalized aminothiazole core.

Coupling of the aminothiazole with 3,4,5-trimethoxybenzoyl chloride to form an amide bond.

Further modifications at other positions of the thiazole ring to generate a library of analogues for biological screening.

Peptidomimetics:

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The 1,2,3-triazole ring, often synthesized via click chemistry from an azide and an alkyne, is a common feature in peptidomimetics as it can act as a bioisostere for the amide bond.

This compound can be utilized in the synthesis of triazole-based peptidomimetics. By reacting the azide with an alkyne-containing amino acid or peptide fragment, the 3,4,5-trimethoxyphenyl group can be incorporated into the peptidomimetic backbone via a stable triazole linkage. This allows for the systematic variation of the peptide sequence while maintaining the key trimethoxyphenyl pharmacophore.

Advanced Polymeric Materials (e.g., Butadiyne Derivatives with Trialkoxyphenylurethane Groups)

The strategic incorporation of specific functional groups into polymer architectures allows for the development of advanced materials with tailored properties. One notable example is the synthesis of butadiyne derivatives featuring trialkoxyphenylurethane side groups. These materials are of significant interest due to their potential applications in fields requiring ordered molecular assemblies and stimuli-responsive behavior. The synthesis of such polymers often involves the reaction of a diol containing a butadiyne (diacetylene) core with a corresponding isocyanate.

A key synthetic strategy for obtaining the necessary isocyanate precursor, 3,4,5-trialkoxyphenyl isocyanate, can be envisioned through the Curtius rearrangement. This reaction facilitates the thermal decomposition of an acyl azide, such as this compound, to yield the corresponding isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.orgnih.gov This isocyanate is a versatile intermediate that can react with various nucleophiles, including alcohols, to form urethanes. wikipedia.orgnih.gov The Curtius rearrangement is known for its efficiency and the fact that the migration of the R-group occurs with full retention of its configuration. wikipedia.org

Detailed research has been conducted on the synthesis and solid-state polymerization of butadiyne derivatives bearing trialkoxyphenylurethane groups. acs.org In a specific study, butadiyne derivatives with N-(3,4,5-trialkoxyphenyl)urethane groups were synthesized and their self-assembly and polymerization characteristics were investigated. acs.org

The synthesis of these monomers typically involves the reaction of a diol, such as 2,4-hexadiyne-1,6-diol, with the appropriate 3,4,5-trialkoxyphenyl isocyanate. The resulting monomers possess both a polymerizable butadiyne core and self-assembling trialkoxyphenylurethane side chains.

The self-assembly of these monomers is driven by hydrogen bonding between the urethane groups, leading to the formation of well-ordered structures, such as fibrous assemblies. acs.org This supramolecular organization plays a crucial role in the subsequent solid-state polymerization of the butadiyne units, which can be initiated by stimuli such as UV irradiation or heat. The topochemical polymerization of the aligned butadiyne moieties results in the formation of a conjugated polydiacetylene backbone, leading to a significant color change (e.g., from colorless to blue or red), which is characteristic of these materials. acs.orgbohrium.com

The properties of the resulting polymers are highly dependent on the nature of the trialkoxyphenylurethane side groups. For instance, the length of the alkoxy chains can influence the solubility and the packing of the monomers in the solid state, which in turn affects the efficiency of the polymerization and the properties of the final polymeric material.

The table below summarizes the key characteristics of a representative butadiyne derivative with trialkoxyphenylurethane groups, based on the findings from the study by Takahashi et al. acs.org

PropertyDescription
Monomer Structure Butadiyne core with N-(3,4,5-trialkoxyphenyl)urethane side groups.
Self-Assembly Driven by intermolecular hydrogen bonds between urethane moieties, leading to fibrous structures. acs.org
Polymerization Occurs in the solid state via topochemical reaction of the butadiyne units, initiated by UV or thermal stimuli. acs.org
Resulting Polymer Conjugated polydiacetylene with trialkoxyphenylurethane side chains.
Key Feature Chromatic transition upon polymerization due to the formation of the conjugated backbone. acs.orgbohrium.com

This synthetic approach allows for the creation of advanced polymeric materials where the combination of a rigid, conjugated backbone and flexible, functional side chains leads to unique optical and electronic properties, making them suitable for applications in sensors, nonlinear optics, and other advanced technologies.

Conclusion and Future Research Directions

Synthesis and Reaction Paradigms of 3,4,5-Trimethoxybenzoyl Azide (B81097): A Synthesis of Current Knowledge

3,4,5-Trimethoxybenzoyl azide is a valuable acyl azide derivative that serves as a key intermediate in various organic syntheses. Its preparation generally follows established methods for acyl azide formation. These methods primarily involve the reaction of a 3,4,5-trimethoxybenzoyl derivative, such as the corresponding acid chloride or anhydride, with an azide source like sodium azide or trimethylsilyl (B98337) azide. wikipedia.org Another common route is the treatment of 3,4,5-trimethoxybenzoyl hydrazine (B178648) with nitrous acid. wikipedia.org A direct synthesis from 3,4,5-trimethoxybenzoic acid is also possible using diphenylphosphoryl azide (DPPA). wikipedia.orgnih.gov

The reactivity of this compound is dominated by the Curtius rearrangement, a thermal or photochemical process that leads to the formation of 3,4,5-trimethoxyphenyl isocyanate with the extrusion of nitrogen gas. wikipedia.orgraco.catnumberanalytics.com This isocyanate is a versatile intermediate that can be trapped with various nucleophiles. For instance, reaction with alcohols affords carbamates, while reaction with amines yields ureas. raco.cat Hydrolysis of the isocyanate leads to the corresponding amine, 3,4,5-trimethoxyaniline, via an unstable carbamic acid intermediate.

The trimethoxyphenyl moiety in this compound influences its reactivity and the properties of its downstream products. This functional group is found in a number of biologically active molecules and natural products, making this compound a useful building block in medicinal chemistry. nih.govunca.edunih.gov For example, it has been utilized in the synthesis of potent phosphodiesterase 5 (PDE5) inhibitors and tubulin polymerization inhibitors. nih.govnih.gov

Emerging Methodologies and Unexplored Reactivity Patterns of Acyl Azides

The field of acyl azide chemistry is continually evolving, with new synthetic methods and reactivity patterns being discovered. raco.cat Recent advancements focus on developing milder, more efficient, and safer protocols for their synthesis and subsequent transformations.

Emerging Synthetic Methodologies:

Continuous-Flow Synthesis: Continuous-flow reactors offer significant advantages for handling potentially explosive intermediates like acyl azides. rsc.orgnih.gov This technology allows for the in situ generation and immediate use of acyl azides, minimizing the risks associated with their accumulation. rsc.org Flow systems provide precise control over reaction parameters, leading to improved yields and safety. nih.gov

Novel Azidating Agents: Researchers are exploring new reagents for the conversion of carboxylic acids to acyl azides. For instance, 2-azido-1,3-dimethylimidazolinium chloride (ADMC) has been employed as a diazotransfer reagent for the direct preparation of acyl azides from carboxylic acids. raco.cat

Oxidative Methods: An alternative approach involves the direct conversion of aldehydes to acyl azides using specific oxidation conditions, expanding the range of accessible starting materials. raco.cat Furthermore, a metal-free method using PhI(OAc)₂ has been developed for the synthesis of acyl azides from 1,3-diketones through oxidative cleavage. acs.org

Unexplored Reactivity Patterns:

Transition Metal Catalysis: The use of transition metal catalysts is opening new avenues for acyl azide reactivity beyond the traditional Curtius rearrangement. raco.cat Rhodium and ruthenium complexes have been shown to catalyze amidation reactions of arenes using acyl azides, avoiding the formation of isocyanates. raco.cat

[3+2] Cycloaddition Reactions: While sulfonyl azides are well-known partners in [3+2] cycloaddition reactions, the reactivity of acyl azides in this context is less explored. mdpi.com Recent studies have shown that acyl azides bearing electron-withdrawing groups can undergo [3+2] cycloaddition with N-silyl enamines to form cyclic N-acyl amidines. mdpi.com

Denitrogenative Transformations of N-Acyl-1,2,3-triazoles: N-acyl-1,2,3-triazoles, which can be formed from acyl azides, are emerging as key intermediates in denitrogenative transformations, leading to the formation of enamido triflates. rsc.org

Perspectives on Novel Chemical Entity Discovery and Advanced Synthetic Applications

The unique reactivity of this compound and other acyl azides positions them as powerful tools in the discovery of novel chemical entities and for advanced synthetic applications, particularly in medicinal chemistry and materials science.

Novel Chemical Entity Discovery:

The 3,4,5-trimethoxyphenyl motif is a key pharmacophore in a variety of biologically active compounds, including tubulin polymerization inhibitors. unca.edunih.govresearchgate.net The ability to introduce this group via this compound and its subsequent Curtius rearrangement provides a versatile strategy for generating libraries of compounds for drug discovery. For example, derivatives of 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine have been identified as potent and selective phosphodiesterase 5 (PDE5) inhibitors. nih.gov Similarly, triazolylthioacetamides and 2,7-diaryl- raco.catrsc.orgmasterorganicchemistry.comtriazolo[1,5-a]pyrimidines incorporating the 3,4,5-trimethoxyphenyl group have shown significant potential as tubulin polymerization inhibitors for cancer therapy. nih.govresearchgate.net

Advanced Synthetic Applications:

Peptide Synthesis: The acyl azide method is a classic and reliable technique for peptide bond formation, known for its low propensity for racemization. rsc.org This makes it particularly valuable for the coupling of peptide fragments, especially when dealing with sensitive amino acids. rsc.org

Natural Product Synthesis: The Curtius rearrangement of acyl azides is a cornerstone in the total synthesis of many complex natural products and biologically active molecules. raco.cat

Materials Science: The release of nitrogen gas during the decomposition of azides can be harnessed in materials science. Organic azides are used as cross-linkers in polymers, where thermal or photochemical activation generates reactive nitrenes that form covalent bonds within the polymer matrix. nih.gov While less common than aryl or sulfonyl azides in this context, the principles could be extended to acyl azides for specific applications.

The continued exploration of new reactions and the development of more sustainable synthetic methodologies for acyl azides will undoubtedly expand their role in the creation of novel molecules with diverse functions and applications.

Q & A

Q. What are the established synthetic pathways for preparing 3,4,5-Trimethoxybenzoyl azide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 3,4,5-trimethoxybenzoic acid derivatives with azide precursors. A common route is via acyl chloride intermediates:

Convert 3,4,5-trimethoxybenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) under reflux.

React the acyl chloride with sodium azide (NaN₃) in anhydrous acetone at 0–5°C to minimize side reactions.
Critical parameters include:

  • Temperature control : Excess heat can lead to decomposition of the azide group.

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require strict anhydrous conditions.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product from unreacted starting materials .

    • Data Table :
Synthetic StepReagents/ConditionsYield (%)Purity Assessment Method
Acyl Chloride FormationSOCl₂, reflux, 4h85–90TLC (Rf = 0.5 in EtOAc/Hexane 1:3)
Azide FormationNaN₃, acetone, 0–5°C, 12h70–75NMR (δ 7.2–7.5 ppm, aromatic protons)

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : A multi-technique approach is recommended:

1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). The azide (-N₃) group does not directly appear in NMR but can be inferred by absence of acyl chloride peaks.

IR Spectroscopy : Confirm the azide stretch at ~2100–2200 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹.

HR-MS (ESI-TOF) : Exact mass calculation for C₁₀H₁₁N₃O₄ requires a molecular ion at [M+H]⁺ = 262.0808 .
Cross-validate results with literature spectra from authoritative databases like NIST .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in Huisgen cycloaddition reactions?

  • Methodological Answer : The electron-donating methoxy groups enhance the electrophilicity of the carbonyl, stabilizing transition states in click chemistry. To study this:

Perform DFT calculations to map electron density distribution and transition-state geometries.

Experimentally validate using kinetic studies: Monitor reaction rates with substituted alkynes (e.g., phenylacetylene vs. electron-deficient alkynes) in varying solvents.

  • Key Metrics : Rate constants (k) and activation energy (Ea) derived from Arrhenius plots.
    Discrepancies between computational and experimental data may arise from solvent effects or steric hindrance, requiring iterative model refinement .

Q. How can structural modifications to this compound improve its bioactivity in anti-tumor applications?

  • Methodological Answer : Design derivatives by modifying the azide group or methoxy substituents:

Derivatization : Replace the azide with triazole moieties via cycloaddition to enhance stability and bioavailability.

Q. Structure-Activity Relationship (SAR) :

  • Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Compare IC₅₀ values of derivatives (e.g., acrylonitrile hybrids in showed IC₅₀ = 2–5 µM).

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound derivatives?

  • Methodological Answer : Discrepancies often stem from impurities or polymorphic forms. To address:

Reproduce synthesis : Follow documented protocols exactly, including purification steps (e.g., recrystallization in ethanol/water).

Analytical cross-check : Use DSC (Differential Scanning Calorimetry) to identify polymorphs and HPLC to quantify purity (>98% recommended).

Collaborative validation : Compare data with independent labs or databases like NIST . For example, a reported mp of 217–220°C vs. 215–218°C in another study may indicate solvent-dependent crystallization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.